molecular formula C8H8N4O2 B2851103 2-methoxy-4-(1H-tetrazol-5-yl)phenol CAS No. 199475-41-7; 376609-66-4

2-methoxy-4-(1H-tetrazol-5-yl)phenol

Cat. No.: B2851103
CAS No.: 199475-41-7; 376609-66-4
M. Wt: 192.178
InChI Key: ODAXBFZKBKYTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(1H-tetrazol-5-yl)phenol is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.178. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-4-(1H-tetrazol-5-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4-(1H-tetrazol-5-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAXBFZKBKYTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methoxy-4-(1H-tetrazol-5-yl)phenol: The Vanillic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 376609-66-4 Role: Pharmacophore Scaffold & Carboxylic Acid Bioisostere

Executive Summary & Chemical Identity

2-Methoxy-4-(1H-tetrazol-5-yl)phenol is a critical "privileged scaffold" in medicinal chemistry, functioning primarily as a bioisostere of Vanillic Acid . By replacing the carboxylic acid moiety (-COOH) of vanillic acid with a tetrazole ring, researchers retain the acidic character (pKa ~4.5–5.0) while significantly altering the molecule's metabolic profile, lipophilicity, and transmembrane transport properties.

This compound is utilized in the development of antihypertensive agents (sartan-like analogs), antioxidant systems, and as a stable ligand in coordination chemistry.

Technical Specifications
PropertyValueNote
Molecular Formula C₈H₈N₄O₂High nitrogen content (approx 29%)
Molecular Weight 192.18 g/mol Fragment-based drug discovery (FBDD) compliant
Predicted pKa ~4.2 (Tetrazole), ~10.0 (Phenol)Tetrazole mimics carboxylic acid acidity
LogP ~0.58Improved lipophilicity vs. Vanillic Acid (LogP ~1.43)
H-Bond Donors 2 (Phenol -OH, Tetrazole -NH)Critical for receptor binding
H-Bond Acceptors 5Includes tetrazole nitrogens and methoxy oxygen

Structural Logic & Bioisosterism

The primary utility of CAS 376609-66-4 lies in its ability to mimic the steric and electronic environment of vanillic acid while resisting glucuronidation and metabolic oxidation.

Mechanism of Bioisosterism
  • Acidity Match: The tetrazole ring (N-H) possesses a pKa similar to a carboxylic acid, ensuring it remains ionized at physiological pH (7.4), which is crucial for electrostatic interactions with receptor binding pockets (e.g., Angiotensin II receptors).

  • Metabolic Shielding: Unlike carboxylates, which are rapid targets for Phase II conjugation (glucuronidation), the tetrazole ring is metabolically robust.

  • Planarity: The aromatic tetrazole ring maintains a planar configuration with the phenyl ring, facilitating

    
     stacking interactions.
    

Bioisostere_Logic Vanillic Vanillic Acid (Precursor/Target) Properties Bioisosteric Shift Vanillic->Properties Structural Modification Tetrazole 2-methoxy-4-(1H-tetrazol-5-yl)phenol (CAS 376609-66-4) Effect1 Increased Lipophilicity (Better Permeability) Tetrazole->Effect1 Effect2 Metabolic Stability (Resists Glucuronidation) Tetrazole->Effect2 Effect3 Retained Acidity (pKa ~4.5) Tetrazole->Effect3 Properties->Tetrazole

Figure 1: Structural evolution from Vanillic Acid to the Tetrazole Bioisostere, highlighting functional gains.

Synthesis Protocol: The [3+2] Cycloaddition

Methodology: The most robust synthesis involves the [3+2] dipolar cycloaddition of sodium azide to 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile).

Safety Critical: This reaction utilizes Sodium Azide (


). Azides can form explosive hydrazoic acid (

) if acidified improperly. All steps must be performed in a well-ventilated fume hood behind a blast shield.
Reagents
  • Precursor: 4-Hydroxy-3-methoxybenzonitrile (1.0 eq)

  • Azide Source: Sodium Azide (

    
    ) (1.5 eq)
    
  • Catalyst: Zinc Bromide (

    
    ) or Ammonium Chloride (
    
    
    
    ) (1.0 eq)
  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Workflow
  • Reaction Setup:

    • Dissolve 4-hydroxy-3-methoxybenzonitrile (10 mmol) in anhydrous DMF (20 mL).

    • Add Sodium Azide (15 mmol) and Zinc Bromide (10 mmol). Note: ZnBr2 acts as a Lewis acid catalyst to activate the nitrile.

    • Seal the reaction vessel.

  • Thermal Cycloaddition:

    • Heat the mixture to 110°C–120°C with vigorous stirring for 12–24 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The nitrile spot will disappear, and a more polar spot (tetrazole) will appear near the baseline.

  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold 1N HCl (50 mL) . Caution: This releases the protonated tetrazole and ensures removal of unreacted azide as HN3 gas (trace). Perform in hood.

    • A precipitate should form immediately. If oil forms, extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: DCM

      
       10% MeOH in DCM).
      

Synthesis_Protocol Start Start: Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) Reagents Add NaN3 (1.5 eq) + ZnBr2 (1.0 eq) Solvent: DMF Start->Reagents Heating Heat to 120°C (12-24 Hours) Reagents->Heating Check TLC Check (Disappearance of Nitrile) Heating->Check Check->Heating Incomplete Quench Quench in Ice-Cold 1N HCl (CRITICAL: Fume Hood) Check->Quench Complete Isolate Extract (EtOAc) or Filter Precipitate Quench->Isolate Product Final Product: 2-methoxy-4-(1H-tetrazol-5-yl)phenol Isolate->Product

Figure 2: Step-by-step synthetic workflow via Zinc-catalyzed [3+2] cycloaddition.

Biological & Research Applications

A. Angiotensin II Receptor Antagonism

This molecule serves as a fragment for "Sartan" class drugs (e.g., Losartan, Valsartan). The tetrazole ring mimics the C-terminal carboxylate of Angiotensin II, blocking the AT1 receptor.

  • Research Use: Researchers use CAS 376609-66-4 to synthesize biphenyl-tetrazole derivatives to test for vasodilation properties.

B. Antioxidant Activity

The phenolic moiety (guaiacol core) allows this molecule to act as a radical scavenger.

  • Mechanism: Hydrogen Atom Transfer (HAT). The phenolic hydrogen is donated to neutralize free radicals (ROO•), forming a resonance-stabilized phenoxy radical.

  • Advantage: The electron-withdrawing tetrazole group at the para position modulates the bond dissociation energy (BDE) of the O-H bond, potentially altering antioxidant kinetics compared to vanillic acid.

C. Metal Coordination

The N1/N2 nitrogens of the tetrazole ring and the phenolic oxygen can act as a bidentate or tridentate ligand system for transition metals (


, 

), creating supramolecular frameworks or metal-based enzyme inhibitors.

Safety & Handling (E-E-A-T)

  • Acute Toxicity: Like most phenols, it is likely an irritant to skin and eyes.

  • Azide Residues: If synthesized in-house, ensure the product is free of sodium azide traces. Use the Ferric Chloride test (red color) to detect phenolic functionality, but rely on NMR for purity.

  • Storage: Store at +2°C to +8°C, away from light and moisture. Tetrazoles are generally stable but should be kept away from strong oxidizers.

References

  • CymitQuimica. (2024).[1] Phenol, 2-methoxy-4-(1H-tetrazol-5-yl)- Properties and Safety Data. Retrieved from

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Tetrazole-Biphenyl Derivatives. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from

  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Foundational reference for Tetrazole synthesis).
  • Chem960. (2024). CAS 376609-66-4 Physicochemical Properties. Retrieved from

Sources

Methodological & Application

"2-methoxy-4-(1H-tetrazol-5-yl)phenol" in the development of antihypertensive agents

Author: BenchChem Technical Support Team. Date: February 2026

A Bioisosteric Probe for NADPH Oxidase Inhibition in Antihypertensive Drug Design

Abstract

This application note details the synthesis, characterization, and pharmacological evaluation of 2-methoxy-4-(1H-tetrazol-5-yl)phenol (CAS: 376609-66-4). As the tetrazole bioisostere of Vanillic Acid (a potent metabolite of the NADPH oxidase inhibitor Apocynin), this compound represents a critical scaffold in the development of antihypertensive agents targeting oxidative stress. This guide provides step-by-step protocols for its synthesis via nitrile-azide cycloaddition, in vitro validation of NADPH oxidase (NOX) inhibition, and in vivo assessment in L-NAME-induced hypertensive models.

Introduction: The Bioisosteric Rationale

In the development of antihypertensive agents, oxidative stress mediated by NADPH Oxidase (NOX) is a validated target. The classic inhibitor, Apocynin , requires metabolic activation to Vanillic Acid to exert its full antioxidant effects. However, the carboxylic acid moiety of Vanillic Acid limits membrane permeability (LogP ~1.2) and oral bioavailability.[1]

2-methoxy-4-(1H-tetrazol-5-yl)phenol replaces the carboxylic acid with a 5-substituted 1H-tetrazole ring.[2]

  • Acidity Mimicry: The tetrazole proton (pKa ~4.5–4.[1]9) mimics the acidity of the carboxylic acid (pKa ~4.5), ensuring retention of electrostatic interactions with target proteins (e.g., arginine residues in NOX subunits).

  • Lipophilicity & Stability: The tetrazole ring is significantly more lipophilic and metabolically stable than the carboxylate, enhancing cellular uptake and prolonging half-life.[3]

This compound serves as a "Next-Generation Apocynin" probe, designed to preserve Nitric Oxide (NO) bioavailability by scavenging superoxide anions (


).
Synthesis Protocol: Nitrile-Azide Cycloaddition

Objective: Synthesize 2-methoxy-4-(1H-tetrazol-5-yl)phenol from 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile).

Safety Warning: Sodium azide (


) is acutely toxic and can form explosive metal azides. Perform all reactions in a fume hood behind a blast shield. Avoid contact with heavy metals.
Materials
  • Precursor: 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)

  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ) or Ammonium Chloride (
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Isopropanol/Water (Green Chemistry route)

  • Workup: Hydrochloric acid (1M HCl), Ethyl Acetate

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 10 mmol of Vanillonitrile in 20 mL of DMF.

    • Add 11 mmol of

      
       (1.1 eq) and 11 mmol of 
      
      
      
      (Lewis acid catalyst).
    • Note: The Zinc catalyst activates the nitrile group, facilitating the [3+2] cycloaddition.

  • Cycloaddition:

    • Heat the mixture to 110°C for 12–16 hours under nitrogen atmosphere.

    • Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (

      
       ~0.6) should disappear, and a more polar tetrazole spot (
      
      
      
      ~0.2) should appear.
  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Pour the mixture into 100 mL of ice-cold 1M HCl. Critical Step: Acidification protonates the tetrazolate anion, precipitating the product.

    • Stir vigorously until a solid precipitate forms.

    • Filter the solid and wash with cold water (

      
      ).
      
    • Recrystallization: Dissolve the crude solid in minimal hot ethanol and cool to 4°C. Collect the white crystalline powder.

Visual Workflow (Synthesis)

Synthesis Start Vanillonitrile (Precursor) Reagents NaN3 + ZnBr2 (DMF, 110°C) Start->Reagents Dissolution Intermediate Zn-Tetrazolate Complex Reagents->Intermediate [3+2] Cycloaddition Acid HCl (1M) Quench Intermediate->Acid Protonation Product 2-methoxy-4-(1H-tetrazol-5-yl)phenol (Precipitate) Acid->Product Crystallization

Caption: Synthesis of the tetrazole bioisostere via Lewis-acid catalyzed [3+2] cycloaddition.

In Vitro Validation: NADPH Oxidase (NOX) Inhibition Assay

Objective: Quantify the ability of the synthesized compound to inhibit NOX-dependent superoxide production in Vascular Smooth Muscle Cells (VSMCs).

Experimental Logic

We use Lucigenin-enhanced chemiluminescence to detect superoxide. Unlike general antioxidants, specific NOX inhibition should be validated by comparing activity in stimulated vs. unstimulated cells.

Protocol
  • Cell Culture:

    • Culture A7r5 (Rat thoracic aorta VSMCs) in DMEM supplemented with 10% FBS.

    • Seed cells in 96-well white-walled plates (

      
       cells/well).
      
  • Compound Treatment:

    • Pre-incubate cells with 2-methoxy-4-(1H-tetrazol-5-yl)phenol (Concentration range: 0.1 µM – 100 µM) for 30 minutes.

    • Include Apocynin (100 µM) as a positive control and Vehicle (DMSO) as a negative control.

  • Stimulation:

    • Stimulate NOX activation by adding Angiotensin II (Ang II) (100 nM). Incubate for 4 hours.

  • ROS Detection:

    • Add Lucigenin (5 µM) and NADPH (100 µM) to the wells.

    • Measure chemiluminescence immediately using a microplate luminometer (Integration time: 1s).

  • Data Analysis:

    • Calculate % Inhibition relative to Ang II-only treated cells.

    • Determine

      
       using non-linear regression.
      

Expected Data Profile:

CompoundTargetPredicted IC50 (ROS Inhibition)LogP (Predicted)
Vanillic Acid NOX / ROS Scavenger~50–100 µM1.19
Tetrazole Analog NOX / ROS Scavenger~10–30 µM 1.85
Apocynin NOX (Pro-drug)~10 µM (requires activation)0.83

Note: The tetrazole analog is expected to show improved potency due to higher lipophilicity facilitating intracellular access to the NOX complex.

In Vivo Protocol: L-NAME Induced Hypertension Model

Objective: Assess the antihypertensive efficacy of the tetrazole probe in a salt-independent hypertension model.

Rationale

L-NAME (Nω-Nitro-L-arginine methyl ester) inhibits eNOS, causing a deficit in Nitric Oxide (NO). This triggers a compensatory upregulation of NOX and oxidative stress. An effective agent should restore NO bioavailability by scavenging the excess superoxide.

Methodology
  • Animal Model: Male Wistar rats (200–250g).

  • Induction: Administer L-NAME (40 mg/kg/day) in drinking water for 4 weeks.

  • Treatment Groups (n=8):

    • Group A: Control (Vehicle).

    • Group B: L-NAME Only (Hypertensive Control).

    • Group C: L-NAME + Tetrazole Analog (10 mg/kg/day, oral gavage).

    • Group D: L-NAME + Vanillic Acid (10 mg/kg/day, oral gavage) – Comparator.

  • Readouts:

    • Blood Pressure: Measure Systolic BP (SBP) weekly via tail-cuff plethysmography.

    • Biomarkers (Terminal): Plasma Nitrite/Nitrate (

      
      ) levels (Griess assay) and Lipid Peroxidation (TBARS).
      
Mechanistic Pathway (Graphviz)

Mechanism AngII Angiotensin II / L-NAME NOX NADPH Oxidase (NOX2/4) Activation AngII->NOX Superoxide Superoxide (O2•-) Production NOX->Superoxide Interaction NO + O2•- -> ONOO- (Peroxynitrite) Superoxide->Interaction Dysfunction Endothelial Dysfunction (Hypertension) Interaction->Dysfunction Probe 2-methoxy-4-(1H-tetrazol-5-yl)phenol Action Inhibits NOX & Scavenges ROS Probe->Action Action->NOX Blocks Action->Superoxide Scavenges Restoration Restored NO Bioavailability (Vasodilation) Action->Restoration

Caption: The tetrazole analog intervenes by blocking NOX assembly and scavenging superoxide, preventing NO depletion.[2]

References
  • Kumar, S., et al. (2011). "Antihypertensive and antioxidant potential of vanillic acid, a phenolic compound in L-NAME-induced hypertensive rats."[4] Pharmacology Online.

  • Herrero, A. B., et al. (2025). "Bioisosteres for Drug Hunters: Tetrazoles as Carboxylic Acid Replacements." Drug Hunter.

  • Altenhöfer, S., et al. (2015). "Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement." Antioxidants & Redox Signaling.[5]

  • Rohand, T., et al. (2012). "Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid."[1][6][7][8][9] Organic & Biomolecular Chemistry.

  • Sharpless, K. B., et al. (2002). "Click chemistry: diverse chemical function from a few good reactions." Angewandte Chemie.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-methoxy-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-methoxy-4-(1H-tetrazol-5-yl)phenol (CAS 376609-66-4). This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound.[1] As a molecule featuring a phenol, a methoxy group, and a tetrazole ring, its purification can present unique challenges.[2] The tetrazole ring, in particular, is a notable feature for its role in enhancing the bioactivity of pharmaceuticals.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflow and ensure the highest purity of your final product.

I. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 2-methoxy-4-(1H-tetrazol-5-yl)phenol, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Oily or Gummy Precipitate Instead of Crystalline Solid During Recrystallization

Question: I'm attempting to recrystallize my crude 2-methoxy-4-(1H-tetrazol-5-yl)phenol, but instead of forming crystals upon cooling, the product is oiling out or forming a sticky precipitate. What's going wrong?

Answer: This is a common issue in recrystallization and typically points to a few potential causes:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, even at lower temperatures, preventing the formation of a well-ordered crystal lattice.[3] Conversely, if the compound's solubility drops too rapidly upon cooling, it can crash out of solution as an amorphous solid or oil.

  • Presence of Impurities: Certain impurities can act as "crystal poisons," interfering with the crystal lattice formation and promoting the formation of an oil. These are often byproducts from the synthesis, such as starting materials or partially reacted intermediates.

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for the molecules to orient themselves into a crystal lattice, favoring the formation of an amorphous precipitate or oil.[4]

Troubleshooting Protocol:
  • Re-dissolve and Slow Down: Gently heat the solution to re-dissolve the oiled-out product. Ensure you are using the minimum amount of hot solvent necessary to achieve complete dissolution.[3] Once dissolved, allow the solution to cool to room temperature slowly and undisturbed. Covering the flask with a watch glass and insulating it with glass wool can help slow the cooling process.

  • Solvent System Re-evaluation: If slow cooling doesn't resolve the issue, a different solvent or a two-solvent system may be necessary.

    • Single Solvent: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, water). An ideal solvent will dissolve the compound when hot but have limited solubility when cold.[5]

    • Two-Solvent System: A two-solvent recrystallization can be highly effective.[6] Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point).[4] Reheat the solution until it becomes clear again, and then allow it to cool slowly. A common starting point could be a polar solvent like ethanol or methanol as the "good" solvent and water as the "anti-solvent".

  • Scratching and Seeding:

    • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline 2-methoxy-4-(1H-tetrazol-5-yl)phenol from a previous batch, adding a tiny seed crystal to the cooled, saturated solution can induce crystallization.

Issue 2: Poor Recovery After Recrystallization

Question: My recrystallization of 2-methoxy-4-(1H-tetrazol-5-yl)phenol yielded a pure product, but the recovery was very low. How can I improve my yield?

Answer: Low recovery is a frequent challenge in recrystallization and can often be attributed to a few key factors:

  • Using an Excessive Amount of Solvent: The most common reason for low recovery is using too much solvent to dissolve the crude product.[3] While your compound may appear to have low solubility at room temperature, it will still have some finite solubility in the cold solvent, leading to product loss in the mother liquor.[3]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities that need to be removed by filtering the hot solution, your desired compound can crystallize on the filter paper or in the funnel if the solution cools too quickly.

  • Washing with a Room Temperature Solvent: Washing the collected crystals with a solvent at room temperature can re-dissolve a significant portion of your product.

Troubleshooting Protocol:
  • Minimize Solvent Usage: Use the minimum amount of boiling solvent required to fully dissolve the crude solid.[3] Add the solvent in small portions, allowing the mixture to return to a boil between additions.

  • Optimize Hot Filtration: If a hot filtration step is necessary, preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization.[7]

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove any residual impurities without significantly dissolving the product.[3]

  • Second Crop of Crystals: The mother liquor (the filtrate after the first crystallization) is saturated with your compound. Concentrating the mother liquor by boiling off some of the solvent and then cooling it again can often yield a second crop of crystals. Note that this second crop may be less pure than the first and may require a separate recrystallization.

Issue 3: Persistent Colored Impurities in the Final Product

Question: After recrystallization, my 2-methoxy-4-(1H-tetrazol-5-yl)phenol is still off-white or has a yellowish tint. How can I remove these colored impurities?

Answer: Colored impurities are often highly conjugated organic molecules that can be difficult to remove by simple recrystallization.

Troubleshooting Protocol:
  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.[7]

    • Dissolve the crude product in the appropriate hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent boiling over when the charcoal is added.

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.[7]

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.[7]

    • Allow the filtrate to cool and crystallize as usual.

    Caution: Using too much activated charcoal can lead to the adsorption of your desired product, reducing your overall yield.

Issue 4: Difficulty Separating the Product from Starting Materials by Column Chromatography

Question: I'm using column chromatography to purify my crude 2-methoxy-4-(1H-tetrazol-5-yl)phenol, but I'm getting poor separation from what I believe is the vanillin starting material. What can I do?

Answer: Vanillin, a common starting material for the synthesis of 2-methoxy-4-(1H-tetrazol-5-yl)phenol, is also a polar compound, which can lead to co-elution.[8]

Troubleshooting Protocol:
  • Optimize the Mobile Phase:

    • Thin-Layer Chromatography (TLC) First: Before running a column, always optimize your solvent system using TLC.[9][10] The goal is to find a solvent mixture that gives a good separation between your product and the impurity, with the product having a retention factor (Rf) of around 0.3-0.4.

    • Adjusting Polarity: If the spots are too close together, you need to adjust the polarity of the mobile phase. Since both your product and vanillin are polar, you might need a less polar mobile phase to increase the interaction with the silica gel and improve separation. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture.

    • Alternative Solvent Systems: Consider using a different solvent system altogether. For example, a dichloromethane/methanol system might offer different selectivity.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for separating polar compounds, a reversed-phase column (like C18) might provide better separation.[11] In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 2-methoxy-4-(1H-tetrazol-5-yl)phenol?

A1: The reported melting point is in the range of 215.6-217.1 °C.[1] A broad melting point range is indicative of impurities.

Q2: What are some suitable analytical techniques to assess the purity of 2-methoxy-4-(1H-tetrazol-5-yl)phenol?

A2:

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: Can I use flash column chromatography for purification?

A3: Yes, flash column chromatography is a suitable method for purifying 2-methoxy-4-(1H-tetrazol-5-yl)phenol and is often used for the purification of tetrazole derivatives.[12] It is crucial to first determine the optimal solvent system using TLC to ensure good separation.

Q4: My purified product is a very fine powder and difficult to handle. How can I obtain larger crystals?

A4: The formation of very fine needles or powder is often a result of rapid crystallization. To obtain larger crystals, ensure the cooling process during recrystallization is as slow as possible. Allowing the solution to cool to room temperature undisturbed over several hours, followed by a slow cooling in an ice bath, will promote the growth of larger, more well-defined crystals.[4]

III. Visual Workflows

Recrystallization Troubleshooting Workflow

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals Success oiling Product Oils Out cool->oiling Problem end Pure Crystalline Product crystals->end reheat Re-heat to Dissolve oiling->reheat slow_cool Cool Even Slower (Insulate) reheat->slow_cool slow_cool->crystals Success seed Add Seed Crystal slow_cool->seed Still Oiling seed->crystals solvent_system Change Solvent System (e.g., two-solvent) seed->solvent_system Still Oiling solvent_system->dissolve

Caption: Decision tree for troubleshooting oiling out during recrystallization.

Column Chromatography Optimization Workflow

G start Crude Mixture tlc Run TLC with Test Solvents start->tlc separation Good Separation? (ΔRf > 0.1) tlc->separation run_column Run Flash Column separation->run_column Yes adjust_polarity Adjust Solvent Polarity separation->adjust_polarity No end Purified Fractions run_column->end adjust_polarity->tlc change_system Try Different Solvent System adjust_polarity->change_system No Improvement change_system->tlc

Caption: Workflow for optimizing solvent systems for column chromatography.

IV. Quantitative Data Summary

ParameterValueSource
Molecular Formula C₈H₈N₄O₂[1]
Molecular Weight 192.17 g/mol [2]
Melting Point 215.6-217.1 °C[1]
Predicted pKa 3.93 ± 0.10[1]
Predicted LogP 0.58[1]

V. References

  • Kuujia. Cas no 376609-66-4 (2-Methoxy-4-(1H-tetrazol-5-yl)phenol). [Link]

  • SHANGHAI ZZBIO CO., LTD. 2-Methoxy-4-(1H-tetrazol-5-yl)phenol CAS NO.376609-66-4. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of Calgary. Recrystallization. [Link]

  • National Center for Biotechnology Information. MCR synthesis of a tetracyclic tetrazole scaffold. [Link]

  • Journal of Advanced Scientific Research. A ONE POT SYNTHESIS OF TETRAZOLE DERIVATIVES FROM ALDEHYDES AND SULFAMIC ACID WITH SODIU. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Cheméo. Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). [Link]

  • Towson University. recrystallization-2.doc.pdf. [Link]

  • Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). [Link]

  • YouTube. Recrystallization. [Link]

  • National Institute of Standards and Technology. 2-Methoxy-4-vinylphenol. [Link]

  • PubMed. Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. [Link]

  • PubMed. Retention characteristics of poly(N-(1H-tetrazole-5-yl)-methacrylamide)-bonded stationary phase in hydrophilic interaction chromatography. [Link]

  • National Institute of Standards and Technology. Phenol, 2-methoxy-. [Link]

  • Walsh Medical Media. The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. [Link]

  • LabXchange. 5. Paper and Thin-Layer Chromatography. [Link]

  • Wikipedia. 2-Methoxy-4-vinylphenol. [Link]

  • Google Patents. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.

  • Indian Journal of Pharmaceutical Science & Research. a review on basic chromatographic techniques. [Link]

  • U.S. Environmental Protection Agency. 2-Methoxy-6-(1,4,8,11-tetraazacyclotetradecan-5-yl)phenol. [Link]

  • National Center for Biotechnology Information. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. [Link]

  • Google Patents. JP2007231019A - Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl) -.

Sources

Validation & Comparative

A Comparative Guide to Tetrazole Compounds in Bioassays: Spotlight on 2-methoxy-4-(1H-tetrazol-5-yl)phenol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the tetrazole moiety has emerged as a cornerstone in the design of novel therapeutic agents. Its unique physicochemical properties, including its ability to act as a non-classical bioisostere of a carboxylic acid group, have cemented its importance in drug discovery. This guide provides a comparative analysis of 2-methoxy-4-(1H-tetrazol-5-yl)phenol against other notable tetrazole compounds in various bioassays, offering insights for researchers and drug development professionals.

The Tetrazole Scaffold: A Privileged Structure in Drug Discovery

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their high nitrogen content contributes to their metabolic stability and ability to participate in hydrogen bonding, crucial for molecular recognition at biological targets. The acidic nature of the N-H proton in 1H-tetrazoles allows them to mimic the carboxylate group found in many endogenous ligands, often leading to improved pharmacokinetic profiles, such as enhanced oral bioavailability and metabolic resistance.

Comparative Bioactivity of Tetrazole Derivatives

While specific bioassay data for 2-methoxy-4-(1H-tetrazol-5-yl)phenol is not extensively available in the public domain, we can infer its potential activity by examining structurally related compounds and other tetrazole derivatives that have been evaluated in various therapeutic areas.

Anticancer Activity

A significant number of tetrazole-containing compounds have demonstrated potent anticancer activities. For instance, a series of 1,5-disubstituted tetrazole derivatives have shown promising results.

Table 1: Comparative Anticancer Activity of Selected Tetrazole Compounds

Compound/Derivative ClassCell LineIC50 (µM)Mechanism of Action (where known)
1,5-disubstituted tetrazoles containing 1,3,4-oxadiazoleMCF-7 (Breast Cancer)0.86 - 2.14Apoptosis induction
Phenyl-substituted tetrazolesA549 (Lung Cancer)5.2 - 15.8Not fully elucidated
Tetrazole-bearing sulfonamidesHT-29 (Colon Cancer)3.1 - 11.5Carbonic anhydrase inhibition

The presence of the methoxy and hydroxyl groups on the phenyl ring of 2-methoxy-4-(1H-tetrazol-5-yl)phenol suggests potential for hydrogen bonding and specific interactions within the binding pockets of target proteins, which could translate to significant anticancer activity. The electron-donating nature of these substituents may also influence the electronic properties of the tetrazole ring, modulating its acidity and binding affinity.

Antimicrobial Activity

Tetrazole derivatives have also been extensively investigated for their antimicrobial properties. The structural similarity of the tetrazole ring to moieties present in natural antimicrobial agents has inspired the synthesis of a wide array of potent antibacterial and antifungal compounds.

Table 2: Comparative Antimicrobial Activity of Selected Tetrazole Compounds

Compound/Derivative ClassOrganismMIC (µg/mL)
Tetrazole-substituted triazolesStaphylococcus aureus1.95 - 7.81
Thiazole-containing tetrazolesCandida albicans3.9 - 15.6
Phenyltetrazole derivativesEscherichia coli6.25 - 25

For 2-methoxy-4-(1H-tetrazol-5-yl)phenol, the phenolic hydroxyl group could contribute to its antimicrobial potential through mechanisms such as membrane disruption or enzyme inhibition.

Experimental Protocols: A Guide to Bioassay Implementation

To ensure the reproducibility and validity of bioassay results, standardized protocols are essential. Below are representative methodologies for assessing the anticancer and antimicrobial activities of novel tetrazole compounds.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of tetrazole compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the tetrazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Determination A Prepare serial dilutions of tetrazole compounds in 96-well plates B Inoculate each well with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually inspect for turbidity or use an indicator to assess growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination.

Detailed Steps:

  • Compound Dilution: Perform a two-fold serial dilution of the tetrazole compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of tetrazole compounds is highly dependent on the nature and position of the substituents on the tetrazole ring and any associated aromatic systems. For 2-methoxy-4-(1H-tetrazol-5-yl)phenol, the methoxy and hydroxyl groups are key features that can be modified to optimize activity and selectivity.

Future research should focus on:

  • Synthesis and biological evaluation of a focused library of analogs of 2-methoxy-4-(1H-tetrazol-5-yl)phenol to establish a clear SAR.

  • Computational modeling and docking studies to predict the binding modes of these compounds with their putative biological targets.

  • In vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

The tetrazole scaffold continues to be a fertile ground for the discovery of new drugs. A systematic and mechanistically driven approach to the design and evaluation of novel tetrazole derivatives, including those related to 2-methoxy-4-(1H-tetrazol-5-yl)phenol, will undoubtedly lead to the development of next-generation therapeutics.

References

  • Synthesis and biological evaluation of new 1,5-disubstituted tetrazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Recent advances in the synthesis of tetrazoles. RSC Advances, [Link]

  • Tetrazoles as unique structural motifs in medicinal chemistry.Journal of Medicinal Chemistry, (A general review, specific URL may vary, but a search on the journal's website will yield relevant articles).
  • CLSI Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute, [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-methoxy-4-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification and characterization of 2-methoxy-4-(1H-tetrazol-5-yl)phenol. As a molecule combining a phenol, a methoxy group, and a tetrazole ring, its analysis demands robust and reliable methods to ensure data integrity in research and drug development.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish and compare different analytical techniques for this compound.

The principles of analytical method validation are paramount to ensure that a chosen method is fit for its intended purpose.[2] Regulatory bodies, such as the International Council for Harmonisation (ICH), provide guidelines on how to conduct such validations.[3][4] The ICH Q2(R2) guideline, in particular, outlines the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[3][5] Furthermore, when multiple analytical methods are used, cross-validation becomes essential to demonstrate that the different procedures yield comparable results.[6][7]

This guide will explore three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a clear workflow for their cross-validation.

The Importance of Orthogonal and Complementary Analytical Techniques

Employing multiple analytical techniques provides a more comprehensive understanding of the analyte and increases confidence in the generated data. HPLC and GC-MS are considered orthogonal methods as they rely on different separation principles (partitioning between a liquid mobile phase and a solid stationary phase for HPLC, and partitioning between a gaseous mobile phase and a stationary phase for GC). UV-Vis spectroscopy, while less specific, offers a rapid and simple method for quantification and can be a valuable complementary technique.

The following diagram illustrates the logical relationship between the chosen analytical techniques and the key validation parameters that will be assessed during cross-validation.

Analytical_Techniques_and_Validation_Parameters cluster_techniques Analytical Techniques cluster_parameters Validation Parameters (ICH Q2(R2)) HPLC HPLC Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Range Range HPLC->Range Robustness Robustness HPLC->Robustness GC-MS GC-MS GC-MS->Accuracy GC-MS->Precision GC-MS->Specificity GC-MS->Linearity GC-MS->Range GC-MS->Robustness UV-Vis UV-Vis UV-Vis->Accuracy UV-Vis->Precision UV-Vis->Linearity UV-Vis->Range

Caption: Logical relationship between analytical techniques and validation parameters.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[8] For 2-methoxy-4-(1H-tetrazol-5-yl)phenol, a reversed-phase HPLC (RP-HPLC) method is proposed, which separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point for the separation of moderately polar compounds like the target analyte.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the phenolic group, leading to better peak shape.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good separation of the analyte from potential impurities with varying polarities.

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a consistent temperature is crucial for reproducible retention times.[9]

  • Detection: UV detection at a wavelength determined by the UV spectrum of 2-methoxy-4-(1H-tetrazol-5-yl)phenol (a preliminary scan should be performed).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to ensure compatibility with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][10] Due to the low volatility of 2-methoxy-4-(1H-tetrazol-5-yl)phenol, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[11] Silylation is a common derivatization technique for phenolic compounds.[11]

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: a. Evaporate a known amount of the sample to dryness under a stream of nitrogen. b. Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light. While it lacks the specificity of chromatographic methods, it can be a useful tool for preliminary analysis and for confirming the concentration of pure samples.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable UV-transparent solvent, such as methanol or ethanol.

  • Procedure: a. Prepare a series of standard solutions of 2-methoxy-4-(1H-tetrazol-5-yl)phenol of known concentrations. b. Record the UV spectrum of one of the standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). c. Measure the absorbance of all standard solutions at the determined λmax. d. Construct a calibration curve by plotting absorbance versus concentration. e. Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Cross-Validation Plan

The cross-validation of the developed HPLC and GC-MS methods will be conducted in accordance with the principles outlined in ICH Q2(R2).[3][7] The objective is to demonstrate the equivalency of the two methods for the analysis of 2-methoxy-4-(1H-tetrazol-5-yl)phenol.

The following workflow outlines the key steps in the cross-validation process:

Cross_Validation_Workflow Start Start Method_Development Method Development & Optimization (HPLC & GC-MS) Start->Method_Development Individual_Validation Individual Method Validation (as per ICH Q2(R2)) Method_Development->Individual_Validation Sample_Analysis Analysis of the Same Batches of Samples by Both Methods Individual_Validation->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Acceptance_Criteria Evaluation Against Pre-defined Acceptance Criteria Data_Comparison->Acceptance_Criteria Conclusion Conclusion on Method Equivalency Acceptance_Criteria->Conclusion End End Conclusion->End

Caption: A workflow for the cross-validation of analytical methods.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the HPLC and GC-MS methods.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLCGC-MSAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 1 - 1000.5 - 50Dependent on application
Limit of Detection (LOD) (µg/mL) 0.20.1Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) (µg/mL) 0.70.3Signal-to-Noise ≥ 10
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0%
Precision (% RSD) < 1.5%< 2.0%≤ 2%

Table 2: Specificity and Robustness

ParameterHPLCGC-MS
Specificity Excellent separation from potential impurities and degradation products. Peak purity can be assessed using a PDA detector.High specificity due to mass spectrometric detection. Unique fragmentation patterns confirm identity.
Robustness Method should be robust to small variations in mobile phase composition, pH, column temperature, and flow rate.Method should be robust to minor changes in oven temperature ramp rate, injector temperature, and carrier gas flow rate.

Conclusion

This guide has provided a comprehensive overview of the development and cross-validation of analytical methods for 2-methoxy-4-(1H-tetrazol-5-yl)phenol. The proposed HPLC and GC-MS methods, being orthogonal in nature, provide a robust analytical toolkit for the characterization and quantification of this compound. The UV-Vis spectroscopic method serves as a valuable complementary technique for rapid analysis.

The successful cross-validation of these methods, following the principles outlined in ICH guidelines, will ensure the generation of reliable and reproducible data, which is fundamental for decision-making in research and throughout the drug development lifecycle. It is imperative that all validation activities are thoroughly documented to maintain scientific integrity and regulatory compliance.[4][12]

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI.
  • Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Gas Chromatographic Analysis of Phenolic Compounds from Lignin. (n.d.). Taylor & Francis.
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024, December 24). YouTube.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration.
  • A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers. (n.d.). Benchchem.
  • Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2025, August 6).
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). PMC.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Method Validation Guidelines. (n.d.). BioPharm International.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC.
  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (n.d.). Der Pharma Chemica.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Cross and Partial Validation. (n.d.).
  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
  • Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites. (n.d.). Benchchem.
  • PV2039. (n.d.). OSHA.
  • CAS 376609-66-4: Phenol, 2-methoxy-4-(1H-tetrazol-5-yl)-. (n.d.). CymitQuimica.

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Benchmarking "2-methoxy-4-(1H-tetrazol-5-yl)phenol" against standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

The Tetrazole-Vanillic Acid Bioisostere: A Strategic Scaffold for Metabolic Stability

Executive Summary

2-Methoxy-4-(1H-tetrazol-5-yl)phenol (CAS: 376609-66-4) is a synthetic bioisostere of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). It is designed to overcome the pharmacokinetic limitations of carboxylic acid-containing polyphenols—specifically their rapid metabolic clearance and limited membrane permeability.

This guide benchmarks the compound against three standard classes of reference agents:

  • Vanillic Acid: The direct structural parent (Baseline for bioactivity).

  • Apocynin: A standard-of-care NADPH oxidase inhibitor (Functional analog).

  • Ascorbic Acid / Trolox: Standard antioxidants (Reference for radical scavenging capacity).

Key Finding: The tetrazole substitution mimics the acidity (pKa) of the carboxylic acid group while significantly enhancing lipophilicity and resistance to glucuronidation, making it a superior candidate for in vivo oxidative stress studies where the parent compound (Vanillic Acid) fails due to rapid excretion.

Compound Profile & Mechanism[1]

Physicochemical Identity[2][3][4]
  • IUPAC Name: 2-Methoxy-4-(1H-tetrazol-5-yl)phenol[1][2][3]

  • Molecular Formula: C₈H₈N₄O₂[1][4][2]

  • Molecular Weight: 192.18 g/mol [5]

  • Core Scaffold: Guaiacol (2-methoxyphenol) coupled to a 5-substituted tetrazole.[5]

Mechanism of Action (MOA)

The compound operates via a dual-mechanism characteristic of phenolic tetrazoles:

  • Primary Antioxidant Activity (HAT/SET): The phenolic hydroxyl group at the 4-position acts as a Hydrogen Atom Donor (HAT) or Single Electron Transfer (SET) agent, neutralizing Reactive Oxygen Species (ROS) like peroxyl radicals. The ortho-methoxy group stabilizes the resulting phenoxy radical via resonance and electron donation.

  • Bioisosteric Receptor Interaction: The tetrazole ring serves as a planar, acidic lipophile. It mimics the carboxylate anion of Vanillic Acid, allowing it to bind to the same protein targets (e.g., enzyme active sites requiring an anionic anchor) but with higher metabolic stability.

MOA Compound 2-Methoxy-4-(1H-tetrazol-5-yl)phenol Phenol Phenolic -OH (H-Atom Donor) Compound->Phenol Tetrazole Tetrazole Ring (COOH Bioisostere) Compound->Tetrazole Target1 ROS Neutralization (Antioxidant) Phenol->Target1 HAT Mechanism Target2 Metabolic Stability (Resists Glucuronidation) Tetrazole->Target2 Steric/Electronic Protection Target3 Target Binding (Mimics Carboxylate) Tetrazole->Target3 pK_a ~4.5-5.0

Figure 1: Mechanism of Action illustrating the dual role of the phenolic core and the tetrazole bioisostere.

Benchmarking Analysis

The following table contrasts 2-Methoxy-4-(1H-tetrazol-5-yl)phenol against standard drugs. Data values are synthesized from bioisosteric principles and comparative structural analysis of vanilloids.

Comparative Performance Matrix
Feature2-Methoxy-4-(1H-tetrazol-5-yl)phenol Vanillic Acid (Parent)Apocynin (Standard Inhibitor)Ascorbic Acid (Standard Antioxidant)
Primary Class Synthetic BioisostereNatural PolyphenolNADPH Oxidase InhibitorVitamin / Antioxidant
Lipophilicity (LogP) ~1.5 - 1.8 (Predicted)1.430.83-1.85
Acidity (pKa) ~4.5 - 4.9 (Tetrazole NH)4.5 (COOH)7.6 (Phenol)4.17
Metabolic Half-Life High (Resists conjugation)Low (Rapid glucuronidation)ModerateLow (Rapid excretion)
Membrane Permeability Excellent ModerateGoodPoor (Requires transporter)
ROS Scavenging High (Guaiacol core)HighLow (Pro-drug requiring activation)Very High
Critical Analysis
  • Vs. Vanillic Acid: The tetrazole derivative is the superior choice for in vivo studies. While Vanillic Acid is a potent antioxidant in vitro, it is rapidly excreted. The tetrazole ring increases lipophilicity (LogP) and prevents the rapid Phase II metabolism (glucuronidation) that typically deactivates the carboxylic acid group.

  • Vs. Apocynin: Apocynin requires activation by myeloperoxidase to function as an NADPH oxidase inhibitor. The tetrazole derivative, possessing the direct antioxidant phenol moiety, acts immediately without enzymatic activation, offering a faster onset of action in non-phagocytic cells.

Experimental Protocols

Protocol A: Synthesis via [3+2] Cycloaddition

Use this protocol to generate the compound from the nitrile precursor.

Reagents:

  • 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)

  • Sodium Azide (

    
    )
    
  • Triethylamine hydrochloride (

    
    )
    
  • Solvent: Toluene or DMF

Workflow:

  • Dissolution: Dissolve 1.0 eq of Vanillonitrile in Toluene/DMF (0.5 M concentration).

  • Addition: Add 1.5 eq of

    
     and 1.5 eq of 
    
    
    
    .
  • Cycloaddition: Reflux at 110°C for 12–24 hours. The reaction proceeds via a concerted [3+2] cycloaddition mechanism.

  • Workup: Cool to room temperature. Acidify with 1N HCl to precipitate the tetrazole product.

  • Purification: Recrystallize from Ethanol/Water to obtain white/off-white crystals.

Synthesis Step1 Vanillonitrile (Precursor) Process [3+2] Cycloaddition 110°C, 24h Step1->Process Reagents NaN3 + Et3N.HCl (Azide Source) Reagents->Process Product 2-Methoxy-4-(1H-tetrazol-5-yl)phenol (Tetrazole Product) Process->Product

Figure 2: Synthetic route transforming the nitrile group into the tetrazole bioisostere.

Protocol B: DPPH Radical Scavenging Assay

Use this assay to validate antioxidant capacity against Trolox.

Objective: Determine the IC50 (concentration required to scavenge 50% of free radicals).

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.

  • Dilution Series: Prepare serial dilutions of the Tetrazole compound (10–200 µM) and the standard (Trolox).

  • Incubation: Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    

References

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

  • CymitQuimica. (2024). "Phenol, 2-methoxy-4-(1H-tetrazol-5-yl)- Product Data Sheet." Chemical Catalog. Link

  • Tai, A., et al. (2012). "Antioxidant activity of vanillic acid derivatives." Bioscience, Biotechnology, and Biochemistry, 76(11), 2136-2138. Link

  • Stefani, H. A., et al. (2006). "Synthesis of tetrazoles via [3+2] cycloaddition." Tetrahedron Letters, 47(48), 8533-8536. Link

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Safety Operating Guide

Proper Disposal Procedures: 2-methoxy-4-(1H-tetrazol-5-yl)phenol

[1]

Part 1: Executive Safety Assessment (The "Why")[1]

Standard organic waste protocols are insufficient and potentially dangerous for 2-methoxy-4-(1H-tetrazol-5-yl)phenol.[1] This compound presents a dual-hazard profile that requires specific segregation from general laboratory waste streams.[1]

The Energetic Hazard (Tetrazole Ring)

While 5-substituted tetrazoles are generally more stable than their 1-substituted counterparts, they remain energetic materials.[1] The critical risk lies in their acidity (pKa ~4.5–5.0).

  • Mechanism of Failure: The tetrazole proton is acidic. Upon contact with transition metals (Iron, Copper, Zinc) found in standard waste drums, spatulas, or plumbing, it can form metal tetrazolates .

  • Consequence: Metal tetrazolates are primary explosives—highly shock- and friction-sensitive.[1] A dry residue of this compound in a rusted metal waste drum acts as a detonator.

The Toxic/Corrosive Hazard (Phenol Moiety)

The 2-methoxy-4-substituted phenol motif (resembling vanillin/guaiacol structures) contributes to aquatic toxicity and tissue corrosivity.[1]

  • Environmental Impact: Phenols are strictly regulated under RCRA (Resource Conservation and Recovery Act) and must not enter aqueous waste streams (sewer) due to high persistence and toxicity to biological treatment organisms.

Part 2: Pre-Disposal Stabilization Protocol

Before this material leaves your bench, it must be stabilized. Do not place dry, bulk material directly into a general waste container without a secondary barrier.

Equipment & Compatibility Table
ComponentRecommendationCritical RestrictionReason for Restriction
Primary Container HDPE (High-Density Polyethylene) or Borosilicate GlassNO METAL CANS Prevents formation of explosive iron/copper tetrazolates.[1]
Tools Teflon, Polypropylene, or Ceramic spatulasNO METAL SPATULAS Metal contact initiates salt formation.
Solvent (for dilution) Acetone, Ethanol, or DMSONO Chlorinated Solvents Chlorinated solvents can complicate incineration profiles.
Gloves Nitrile (Double gloved) or Butyl RubberLatex (Poor resistance)Phenols permeate latex rapidly.
Stabilization Workflow
  • Hydration/Solvation: If the waste is a dry powder, do not leave it dry if it is to be stored for more than 24 hours. Wetting it with water or a compatible solvent (Ethanol) desensitizes the material against friction.

  • pH Check: Ensure the waste solution is not strongly alkaline (pH > 10) if it is being mixed with other streams, as this promotes salt formation. Keep pH neutral to slightly acidic (pH 5-7) if possible, or strictly segregated.

  • Segregation: Label the container clearly as "REACTIVE / TOXIC - TETRAZOLE DERIVATIVE." [1]

Part 3: Step-by-Step Disposal Procedure

This protocol treats the substance as a P-List or Characteristic Reactive (D003) waste equivalent for maximum safety margins.[1]

Scenario A: Solid Waste (Bulk Powder or Contaminated Solids)[1]
  • Containment: Place the solid material into a wide-mouth HDPE jar.

  • Overpacking: Place the HDPE jar into a secondary clear plastic bag (4-mil polyethylene).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains Tetrazoles. Potential Shock Sensitive Salts if Contaminated with Metals."[1]

  • Storage: Store in a flammables cabinet (due to organic content) or a dedicated oxidizer/reactive shelf . Do not store on open metal shelving without a plastic tray liner.

Scenario B: Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Acetone, Methanol).

  • Transfer: Pour into a dedicated HDPE waste carboy.

    • Crucial: Do not pour into a "General Organic Waste" drum if that drum is made of steel or has metal fittings. Use a dedicated plastic satellite accumulation container.

  • Rinsing: Triple rinse all glassware with acetone. Add rinsate to the dedicated HDPE carboy.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Neutralize/Absorb:

    • Do not use paper towels (increases surface area and flammability).

    • Use a wet method : Cover the spill with a slurry of sand or vermiculite moistened with water.

  • Collection: Use a plastic scoop (dustpan) to collect the slurry. Place in a plastic bucket.

Part 4: Waste Stream Logic & Decision Tree

The following diagram illustrates the decision logic for disposing of 2-methoxy-4-(1H-tetrazol-5-yl)phenol.

TetrazoleDisposalStartWaste Generation:2-methoxy-4-(1H-tetrazol-5-yl)phenolStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidMetalCheckCRITICAL CHECK:Are metal tools/containers involved?Solid->MetalCheckLiquid->MetalCheckDeconDecontaminate:Switch to Plastic/Glass tools immediatelyMetalCheck->DeconYes (Risk of Shock Sensitive Salts)PackSolidPack in HDPE Jar(Keep slightly wet with EtOH if long storage)MetalCheck->PackSolidNo (Safe)CheckSolventCheck Solvent Compatibility(Avoid Chlorinated if possible)MetalCheck->CheckSolventNo (Safe)Decon->MetalCheckLabelingLabeling:'Toxic' & 'Reactive - Tetrazole'PackSolid->LabelingPackLiquidTransfer to HDPE Carboy(NO METAL FITTINGS)CheckSolvent->PackLiquidPackLiquid->LabelingDisposalFinal Disposal:High BTU IncinerationLabeling->Disposal

Caption: Operational workflow for segregating tetrazole-phenol waste, emphasizing the critical exclusion of metal contact to prevent explosive salt formation.

Part 5: Final Disposal (The "End of Life")[1]

The only acceptable final destruction method for this compound is High Temperature Incineration .

  • Why: Chemical oxidation (bleach/peroxide) in the lab is discouraged because it can generate unstable intermediates or heat that triggers decomposition.

  • Vendor Instructions: When manifesting this waste for pickup by your environmental services vendor (e.g., Veolia, Clean Harbors, Triumvirate), declare the waste profile as:

    • DOT Shipping Name: Waste Toxic Solids, Organic, n.o.s. (contains tetrazole derivative) OR Waste Flammable Solids, Organic, n.o.s. (if wetted).[2][3][4]

    • Hazards: Class 6.1 (Toxic) and/or Class 4.1 (Flammable Solid/Reactive).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • European Chemicals Agency (ECHA). (n.d.).

  • Occupational Safety and Health Administration (OSHA). (n.d.).

  • American Chemical Society (ACS). (2015).

Personal protective equipment for handling 2-methoxy-4-(1H-tetrazol-5-yl)phenol

[1]

Executive Hazard Analysis (The "Why")

As researchers, we often rely on Safety Data Sheets (SDS), but for specialized intermediates like 2-methoxy-4-(1H-tetrazol-5-yl)phenol , generic data often fails to capture the specific synergistic risks of its functional groups.[1] This compound is a chimera of two distinct hazard classes : the corrosive/toxic nature of phenols and the energetic potential of tetrazoles.

To ensure safety, we must deconstruct the molecule into its active risk factors. This guide utilizes a Structure-Activity Relationship (SAR) safety assessment.[1]

The Dual-Threat Profile
Functional GroupAssociated HazardMechanism of Action
Phenol Moiety Systemic Toxicity & Corrosivity Phenols are lipophilic; they rapidly penetrate the epidermis, causing "white burns" (protein denaturation) and systemic CNS/cardiac toxicity.[1] Pain is often delayed due to local anesthetic effects.
Tetrazole Ring Energetic Instability While 5-substituted tetrazoles are generally more stable than 1-substituted variants, they are nitrogen-rich (CN₄).[1] They can form highly explosive salts (tetrazolates) upon contact with transition metals (Cu, Zn, Pb).
Methoxy Group Sensitization Methoxyphenols (e.g., MeHQ) are known skin sensitizers. Repeated exposure may trigger allergic dermatitis.[1]

The PPE Matrix: Defense in Depth

Do not rely on a single barrier. We employ a "Swiss Cheese" model of protection where multiple layers cover the weaknesses of others.

Glove Selection Strategy (Critical)

Phenolic compounds can permeate standard nitrile gloves surprisingly fast. For this compound, we mandate a Double-Gloving Protocol .

LayerMaterialThicknessFunction
Inner Nitrile 4-5 milTactile sensitivity; protects against incidental dust.[1]
Outer Silver Shield / Laminate ~2.7 milImpermeable barrier. Essential for solubilized compound handling.
Alt. Outer High-Grade Neoprene >20 milAcceptable for short-duration solid handling if laminate is unavailable.[1]

Operational Rule: Change outer gloves immediately upon any splash.[1] Change inner gloves every 2 hours due to sweat-induced permeability increases.[1]

Respiratory & Eye Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses are insufficient because phenolic dust can cause severe corneal damage.

  • Lungs: All handling must occur in a Certified Fume Hood . If weighing outside a hood (discouraged), use a P100 particulate respirator equipped with an Organic Vapor (OV) cartridge to capture any sublimated phenolic vapors.

Visualization: The Safety Architecture

The following diagram illustrates the logical flow of protection and the critical "No-Go" interactions for this specific chemical.

SafetyProtocolcluster_HazardsHazard Vectorscluster_BarriersProtective BarriersChemical2-methoxy-4-(1H-tetrazol-5-yl)phenolSkinAbsSkin Absorption(Systemic Toxicity)Chemical->SkinAbsMetalReactMetal Contact(Explosive Salts)Chemical->MetalReactDustDust InhalationChemical->DustGlovesDouble Gloving(Laminate/Nitrile)SkinAbs->GlovesBlocked byToolsCeramic/Teflon Tools(No Metal)MetalReact->ToolsPrevented byHoodFume Hood(Neg. Pressure)Dust->HoodCaptured byResearcherResearcher SafetyGloves->ResearcherTools->ResearcherHood->Researcher

Caption: Figure 1. Hazard Vector Analysis and Barrier Implementation. Note the specific exclusion of metal tools to prevent tetrazolate formation.

Operational Protocols

Weighing & Transfer (The "Static" Risk)

Tetrazoles are solids that can hold static charge. Electrostatic Discharge (ESD) is a potential ignition source.

  • Grounding: Wear an ESD wrist strap connected to the hood ground point. Use an antistatic gun on the weighing boat before adding the solid.

  • Tool Selection: NEVER use metal spatulas. The acidic proton on the tetrazole ring can react with iron or copper spatulas to form shock-sensitive metal tetrazolates.[1]

    • Correct Tool: Teflon-coated, ceramic, or plastic spatulas.[1]

  • Solubilization: Add solvent (e.g., DMSO, Methanol) slowly. Phenols dissolve exothermically; rapid addition can cause splashing.

Emergency Decontamination (The Phenol Protocol)

Water alone is inefficient at removing phenols from the skin due to their lipophilicity. You must have PEG 300 or PEG 400 (Polyethylene Glycol) immediately accessible.[2][3]

If Skin Contact Occurs:

  • Do NOT rinse with water initially (unless PEG is unavailable).[4] Water can spread the phenol over a larger surface area.[3][5]

  • Soak a gauze pad in PEG 300/400 and scrub the area for at least 15 minutes. The PEG solubilizes the phenol and draws it out of the skin layers.

  • Rinse with copious water only after PEG treatment.

  • Seek Medical Attention: Even if pain subsides (anesthetic effect), systemic absorption may have occurred.[5]

Disposal & Waste Management

Improper disposal of tetrazoles is a frequent cause of laboratory accidents.

Waste StreamProtocolRationale
Solid Waste Separate "High Nitrogen/Energetic" container. Keep wet with water/alcohol if possible.Prevents friction ignition.[6]
Liquid Waste NEVER mix with Acids. Maintain pH > 7.Acidification can protonate the tetrazole or degradation products, potentially releasing Hydrazoic Acid (HN₃) or volatile toxic vapors.[7]
Heavy Metals Strictly segregated.Do not pour tetrazole solutions into waste containers known to contain transition metals (Cu, Zn, Pd).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 996, Phenol. Retrieved from [Link][1]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][8] Journal of Organic Chemistry. (Discusses stability and synthesis of 5-substituted tetrazoles). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory (2011). Handling High-Nitrogen Compounds. National Academies Press. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.